An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Synthesis
An In-Depth Technical Guide to (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline: A Key Intermediate in Modern Antiviral Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Protected Dipeptide
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline, identified by CAS Number 1335316-40-9, is a highly specific, protected dipeptide derivative that has emerged as a critical building block in the synthesis of advanced antiviral therapeutics.[1] Its primary and most notable application is as a key pharmaceutical intermediate in the convergent synthesis of Velpatasvir, a potent, pangenotypic Hepatitis C Virus (HCV) NS5A inhibitor.[1][2] Velpatasvir, in combination with other direct-acting antivirals, has revolutionized the treatment of chronic hepatitis C, offering a highly effective and well-tolerated cure.[3]
This guide provides a comprehensive technical overview of this vital intermediate, detailing its physicochemical properties, the rationale behind its unique structure, detailed synthetic and application protocols, and essential safety and handling information. The narrative is designed to offer not just procedural steps, but the causal scientific reasoning that underpins its design and utility in complex organic synthesis.
Physicochemical and Structural Properties
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a chiral compound meticulously designed for multi-step pharmaceutical synthesis.[4] It is typically supplied as a white to off-white or pale beige crystalline solid or powder with a purity of 98% or higher.[2][4]
The molecule is comprised of an L-valine residue linked via a standard amide bond to a (2S,5S)-5-methyl-L-proline moiety. The N-terminus of the valine residue is protected by a methoxycarbonyl (Moc) group, a simple carbamate that is stable under various coupling conditions but can be removed when required.[5]
Core Structural Identifiers
| Property | Value | Source(s) |
| CAS Number | 1335316-40-9 | [5] |
| Molecular Formula | C₁₃H₂₂N₂O₅ | [5] |
| Molecular Weight | 286.32 g/mol | [5] |
| IUPAC Name | (2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid | [5] |
| PubChem CID | 67412687 | [5] |
| InChIKey | PNAXKGVRCAXIJK-GUBZILKMSA-N | [6] |
| Canonical SMILES | C[C@H]1CCC)NC(=O)OC">C@HC(=O)O | [6] |
Physical and Chemical Data
| Property | Value | Source(s) |
| Physical Form | White to Off-White Crystalline Solid/Powder | [2][4] |
| Melting Point | 134 - 136 °C / 172-174 °C (range varies by supplier) | [2][4] |
| Boiling Point | 489.9 ± 40.0 °C (Predicted) | [2] |
| Density | 1.198 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in water and organic solvents; Slightly soluble in Chloroform, DMSO, Methanol | [2][3][4] |
| pKa | 3.61 ± 0.40 (Predicted) | [2] |
| Storage | Store at -20°C or 2-8°C in a dry, well-ventilated place under an inert atmosphere | [2][7] |
The Rationale for Design: Conformational Control in Drug Synthesis
The specific structure of this dipeptide is not arbitrary; it is a product of rational drug design aimed at controlling the final conformation of the Velpatasvir molecule.
-
The Methoxycarbonyl (Moc) Protecting Group: The Moc group serves as a robust, simple carbamate to protect the N-terminal amine of the valine residue. This prevents unwanted side reactions during the critical amide bond formation that links this dipeptide to the larger molecular scaffold of Velpatasvir. Its stability and predictable removal are key to its utility.
-
The (2S,5S)-5-methyl-L-proline Moiety: Proline residues are unique among amino acids for their ability to readily adopt both cis and trans conformations of the preceding amide bond, acting as "hinges" in peptide chains. The introduction of a methyl group at the C5 (δ-carbon) position of the proline ring, as seen in this intermediate, provides an additional layer of conformational constraint. This substitution imposes steric and stereoelectronic effects that can significantly influence the cis/trans equilibrium and the ring pucker (endo vs. exo), effectively "locking" the peptide backbone into a desired geometry.[8] This pre-organized conformation is critical for ensuring the final Velpatasvir molecule adopts the precise three-dimensional shape required for high-affinity binding to the HCV NS5A protein.[8]
Synthesis and Manufacturing
The synthesis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a multi-step process that culminates in the coupling of two key chiral precursors. While specific industrial processes are proprietary, the general chemical logic can be inferred from patent literature and standard peptide chemistry principles.
Workflow for Synthesis
Caption: General synthetic workflow for the target intermediate.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative synthesis based on established peptide coupling methodologies and information disclosed in related patents.[9][10]
Part 1: Preparation of N-(Methoxycarbonyl)-L-valine (Precursor 1)
-
Dissolution: Dissolve L-valine in an aqueous solution of sodium bicarbonate (NaHCO₃).
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Acylation: Add methyl chloroformate dropwise to the cooled solution, ensuring the temperature remains below 10 °C. The pH should be maintained in the basic range.
-
Reaction: Allow the reaction to stir at low temperature for 2-4 hours, then warm to room temperature and stir for an additional 12-16 hours.
-
Work-up: Acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of ~2.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield N-(Methoxycarbonyl)-L-valine as a solid.
Part 2: Preparation of (2S,5S)-5-methyl-L-proline (Precursor 2)
The synthesis of this non-canonical amino acid is complex and often starts from chiral precursors like (S)-pyroglutamic acid.[11] It involves multiple steps including protection of the amine and carboxyl groups, stereoselective introduction of the methyl group at the C5 position, and subsequent deprotection. For the purpose of this guide, it is assumed that this precursor is either purchased from a specialized supplier or synthesized via a dedicated multi-step route as described in the literature.[6]
Part 3: Coupling to form the Final Product
-
Activation: In an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-(Methoxycarbonyl)-L-valine (1.0 eq.) and a coupling activator such as 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in an anhydrous aprotic solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Carbodiimide Addition: Cool the solution to 0 °C and add a carbodiimide coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq.). Stir for 30-60 minutes at 0 °C to form the active ester.
-
Amine Addition: In a separate flask, dissolve (2S,5S)-5-methyl-L-proline (1.0 eq.) in the chosen solvent, along with a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq.).
-
Coupling Reaction: Add the solution of the proline derivative to the activated ester solution at 0 °C. Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification:
-
Filter the reaction mixture to remove urea byproducts (if DCC was used).
-
Dilute the filtrate with an appropriate organic solvent and wash sequentially with dilute acid (e.g., 1N HCl), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to yield the final product, (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline.
-
Application in the Synthesis of Velpatasvir
The title compound serves as one of the three major fragments in the convergent synthesis of Velpatasvir. It is coupled with the complex heterocyclic core of the drug molecule.
Workflow for Velpatasvir Synthesis (Fragment Coupling)
Caption: Convergent synthesis step utilizing the target intermediate.
Detailed Experimental Protocol (Illustrative)
This protocol describes the amide coupling step as detailed in patents for the synthesis of Velpatasvir.[12]
-
Reactant Preparation: In an inert atmosphere, dissolve the Velpatasvir core amine fragment (1.0 eq.), (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (1.1 eq.), and a peptide coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq.) in anhydrous DMF.
-
Base Addition: Add a non-nucleophilic base, such as DIPEA (2.5 eq.), to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the formation of the product by LC-MS until the starting materials are consumed.
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the resulting crude material by flash column chromatography on silica gel to yield the penultimate Velpatasvir precursor. This is then carried forward for final deprotection steps to yield the active pharmaceutical ingredient.
Analytical Characterization
Rigorous analytical characterization is essential for confirming the identity, purity, and stereochemical integrity of the intermediate. Key methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with specific chemical shifts and coupling constants corresponding to the valine, proline, methyl, and methoxycarbonyl protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition (C₁₃H₂₂N₂O₅).
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC methods are employed to determine enantiomeric and diastereomeric purity, ensuring the correct (S, S, S) stereochemistry is present.
Safety and Handling
While some aggregated GHS information suggests the compound does not meet hazard criteria, it should be handled with the care appropriate for all fine chemicals and pharmaceutical intermediates.[5] One source indicates it may cause serious eye damage.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Handling: Avoid contact with skin and eyes. Prevent dust formation. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability, storage at -20°C is recommended.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
Conclusion
(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline (CAS 1335316-40-9) is more than a mere intermediate; it is an enabling molecule born from the principles of rational drug design. Its structure is precisely tailored to impart critical conformational control during the synthesis of Velpatasvir, a testament to the sophistication of modern pharmaceutical manufacturing. For researchers in drug development and process chemistry, a thorough understanding of this dipeptide's properties, synthesis, and application provides valuable insight into the strategic use of conformationally constrained building blocks to achieve complex molecular architectures with high fidelity and efficiency.
References
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Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]
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Volsenchem. White Powder Velpatasvir Intermediates CAS 1335316-40-9. Available at: [Link]
- Google Patents. US8575135B2 - Antiviral compounds.
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SynZeal. Velpatasvir Impurity 9 | 1335316-40-9. Available at: [Link]
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JIGS Chemical Limited. (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-prolin. Available at: [Link]
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PubChem. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)-. Available at: [Link]
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Apicule. L-Proline, N-(methoxycarbonyl)-L-valyl-5-methyl-, (5S)- (CAS No: 1335316-40-9) API Intermediate Manufacturers. Available at: [Link]
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Pharmaffiliates. CAS No : 1335316-40-9 | Product Name : (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline. Available at: [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Available at: [Link]
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PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Available at: [Link]
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